Si:C Atomic Ratio of 1:1 Distinguishes Tris(Silylmethyl)Silane from Carbon-Free Inorganic Silanes for Stoichiometric SiC Film Deposition
Tris(silylmethyl)silane possesses a Si:C atomic ratio of 1:1 (C₃H₁₆Si₄ contains three carbon atoms and four silicon atoms in an alternating backbone), which distinguishes it fundamentally from conventional inorganic silane precursors (SiH₄, Si₂H₆, Si₃H₈) that contain no carbon. This 1:1 Si:C ratio aligns directly with the stoichiometry required for silicon carbide (SiC) film deposition, enabling single-source precursor routes that avoid the complexity and carbon source variability inherent in multi-component gas mixtures [1]. In contrast, inorganic silanes require an external carbon source (e.g., CH₄, C₃H₈) to achieve SiC stoichiometry, introducing additional process variables and potential carbon contamination control challenges [2]. Comparative studies of carbosilanes with 1:1 Si:C ratios have demonstrated their viability as single-source CVD precursors for polycrystalline β-SiC films at temperatures from 800°C to 1100°C [3].
| Evidence Dimension | Silicon-to-carbon atomic ratio |
|---|---|
| Target Compound Data | Si:C = 1:1 (C₃H₁₆Si₄; 4 Si atoms, 3 C atoms in alternating backbone) |
| Comparator Or Baseline | SiH₄: Si:C = 1:0 (carbon absent); Si₂H₆: Si:C = 1:0; Si₃H₈: Si:C = 1:0 |
| Quantified Difference | Target compound provides intrinsic carbon source; comparators require external carbon co-precursor |
| Conditions | Structural stoichiometry assessment |
Why This Matters
Procurement of tris(silylmethyl)silane eliminates the requirement for separate carbon source precursor qualification and co-delivery optimization in SiC CVD processes.
- [1] Gelest Technologies, Inc. U.S. Patent Application US20130274497. LOW MOLECULAR WEIGHT CARBOSILANES, PRECURSORS THEREOF, AND METHODS OF PREPARATION. October 17, 2013. View Source
- [2] Kunstmann, Th., Angerer, H., Kneten, J., Veprek, S., Mitzel, N.W., Schmidbaur, H. Chem. Mater. 7(9), 1675–9 (1995). View Source
- [3] Lienhard, M.A., Interrante, L.V., Larkin, D.J. Investigation of Low Molecular Weight Carbosilanes as Potential Single-Source Precursors to Silicon Carbide. MRS Online Proceedings Library. February 10, 2011. View Source
